

Biological activity of 6-Chloro-8-nitro-4H-benzoxazin-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Chloro-8-nitro-4H-benzoxazin-3-one
Cat. No.:	B1314544

[Get Quote](#)

An in-depth analysis of the publicly available scientific literature and chemical databases reveals a notable absence of specific biological activity data for the compound 6-Chloro-8-nitro-4H-benzoxazin-3-one. While this molecule is commercially available from suppliers for research purposes, its biological effects have not been characterized in published studies.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current knowledge gap regarding this specific molecule. To provide a valuable context for future research, this document will summarize the known biological activities of structurally related benzoxazinone and benzoxazine derivatives, present the available physicochemical data for the target compound, and offer illustrative diagrams of potential experimental workflows and relevant biological pathways.

Biological Context: The Benzoxazinone Scaffold

The benzoxazinone core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. Research into this class of compounds has primarily focused on their potential as antimicrobial and anticancer agents.

- **Antimicrobial Activity:** Numerous studies have demonstrated the antibacterial and antifungal properties of benzoxazinone derivatives. For example, certain novel benzoxazinone and quinazolinone derivatives have shown significant antimicrobial effects, comparable to standard drugs like ampicillin and mycostatine.^[1] The introduction of different substituents

on the benzoxazine ring system has been a common strategy to modulate the antimicrobial potency and spectrum.

- Anti-inflammatory and Cytotoxic Activities: Beyond antimicrobial effects, some benzoxazinone derivatives have been investigated for their anti-inflammatory and cytotoxic properties. For instance, a series of novel 6-chloro-benzoxazine derivatives have been synthesized and evaluated for their in-vitro anticancer properties.[\[2\]](#)

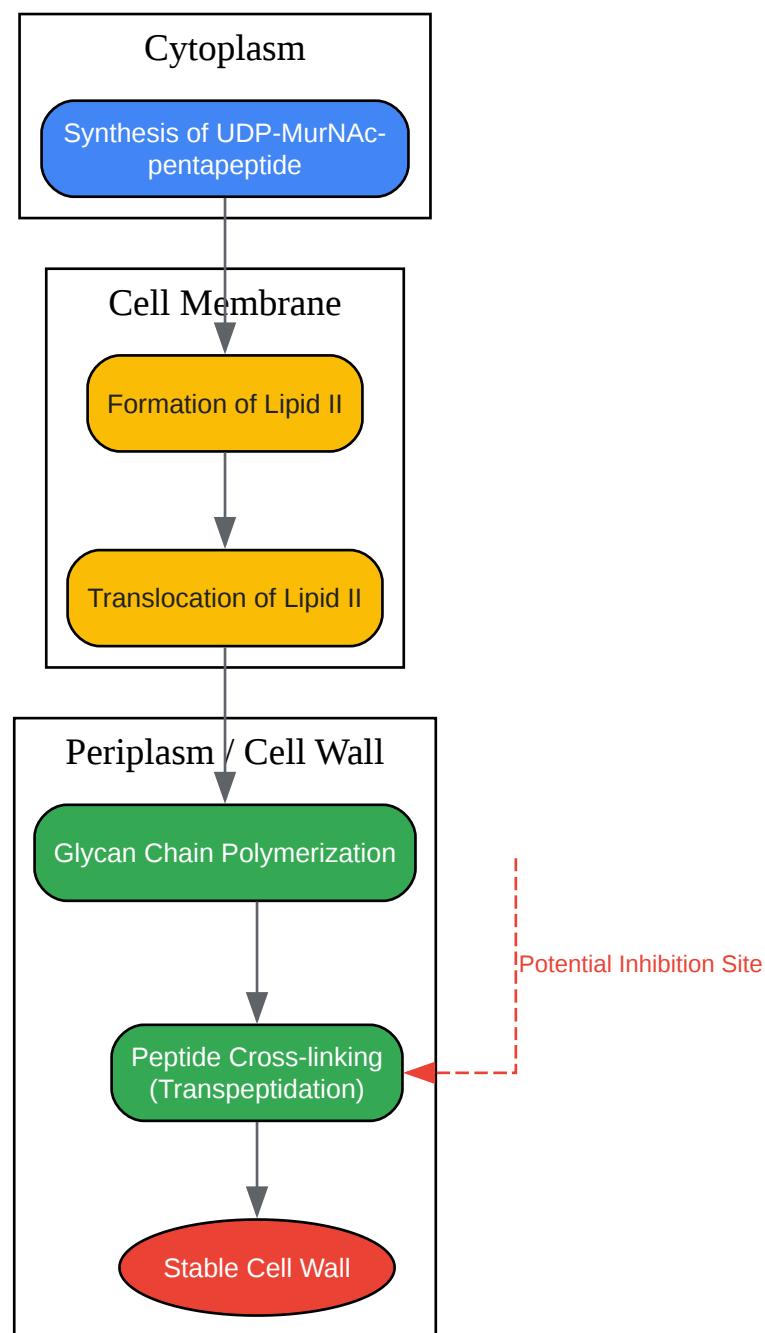
The presence of a nitro group and a chlorine atom on the benzoxazine ring of the target compound, 6-Chloro-8-nitro-4H-benzooxazin-3-one, suggests that it could be a candidate for similar biological activities, as these functional groups are known to influence the electronic and steric properties of molecules, which in turn can affect their interaction with biological targets.

Physicochemical Properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one

The following table summarizes the available physicochemical data for 6-Chloro-8-nitro-4H-benzooxazin-3-one, as compiled from chemical supplier catalogs and databases.

Property	Value	Reference(s)
CAS Number	870064-73-6	[3] [4]
Molecular Formula	C ₈ H ₅ CIN ₂ O ₄	[3] [4]
Molecular Weight	228.59 g/mol	[3] [4]
MDL Number	MFCD11226538	[3]
Synonyms	6-chloro-8-nitro-2H-1,4-benzoxazin-3(4H)-one	[4]
Hazard Information	Irritant	[3]

Hypothetical Experimental Workflow


To investigate the biological activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one, a logical first step would be to screen for antimicrobial activity, given the known properties of related compounds. The following diagram illustrates a typical experimental workflow for such a study.

[Click to download full resolution via product page](#)

Caption: A hypothetical experimental workflow for screening the antimicrobial activity of a novel compound.

Illustrative Signaling Pathway

The mechanism of action of antimicrobial compounds often involves the disruption of essential cellular pathways in the pathogen. One such common target is the bacterial cell wall synthesis pathway. The following diagram provides a simplified representation of this pathway, which could be a potential target for a novel benzoxazinone derivative.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the bacterial peptidoglycan cell wall synthesis pathway.

Conclusion and Future Directions

In summary, there is currently no published data on the biological activity of 6-Chloro-8-nitro-4H-benzoxazin-3-one. However, the known bioactivities of related benzoxazinone compounds

suggest that this molecule may possess antimicrobial, anti-inflammatory, or cytotoxic properties. The provided hypothetical workflow and illustrative signaling pathway are intended to guide future research efforts to elucidate the biological profile of this compound. Empirical studies are essential to determine its potential as a therapeutic agent or a tool for chemical biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6-Chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | 870064-73-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Biological activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314544#biological-activity-of-6-chloro-8-nitro-4h-benzooxazin-3-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com